1-(Difluoromethoxy)-2-methylnaphthalene
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Overview
Description
1-(Difluoromethoxy)-2-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It features a difluoromethoxy group and a methyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)-2-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene structure. One common method is the reaction of 2-methylnaphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-2-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethoxy)benzene
- 2-(Difluoromethoxy)naphthalene
- 1-(Trifluoromethoxy)naphthalene
Uniqueness
1-(Difluoromethoxy)-2-methylnaphthalene is unique due to the presence of both a difluoromethoxy group and a methyl group on the naphthalene ring. This combination of substituents can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H10F2O |
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Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-6-7-9-4-2-3-5-10(9)11(8)15-12(13)14/h2-7,12H,1H3 |
InChI Key |
CHYWTOAUEKRCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC(F)F |
Origin of Product |
United States |
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